molecular formula C21H31BN2O3Si B12949333 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile

Cat. No.: B12949333
M. Wt: 398.4 g/mol
InChI Key: FHTPOTSAWZBYAC-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile is a complex organic compound that features a boronate ester, an indole core, and a nitrile group

Preparation Methods

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile typically involves multiple steps. The key steps include the formation of the indole core, the introduction of the boronate ester, and the attachment of the nitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling and reducing agents like lithium aluminum hydride for nitrile reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in cross-coupling reactions, the boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The indole core and nitrile group may also interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other boronate esters and indole derivatives. What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile apart is its unique combination of functional groups, which provides versatility in chemical reactions and potential applications. Other similar compounds might include:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile

This compound’s unique structure allows for a wide range of chemical transformations and applications, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C21H31BN2O3Si

Molecular Weight

398.4 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-trimethylsilylethoxymethyl)indole-6-carbonitrile

InChI

InChI=1S/C21H31BN2O3Si/c1-20(2)21(3,4)27-22(26-20)18-14-24(15-25-10-11-28(5,6)7)19-12-16(13-23)8-9-17(18)19/h8-9,12,14H,10-11,15H2,1-7H3

InChI Key

FHTPOTSAWZBYAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C#N)COCC[Si](C)(C)C

Origin of Product

United States

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